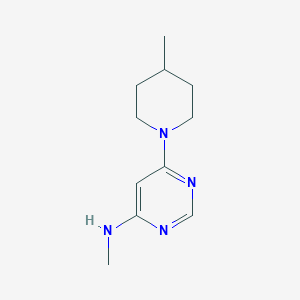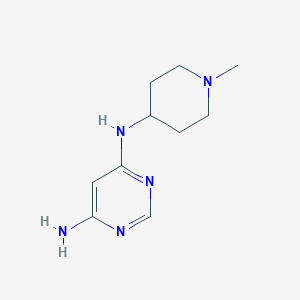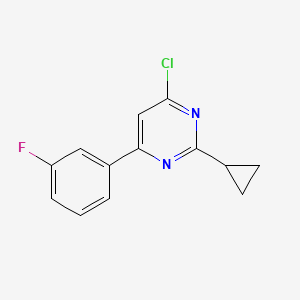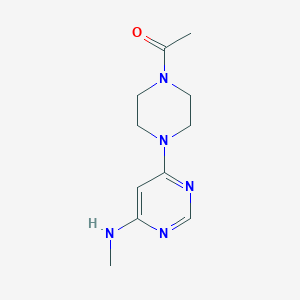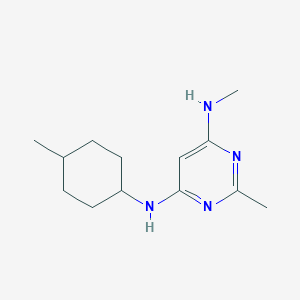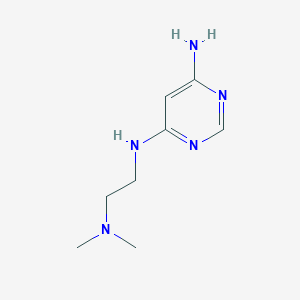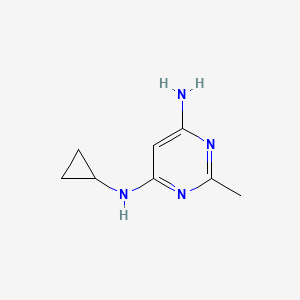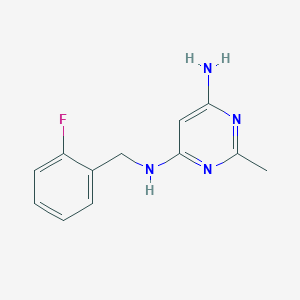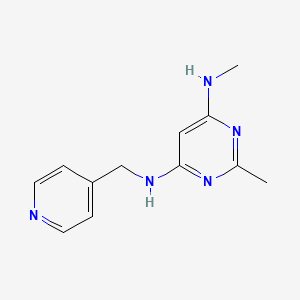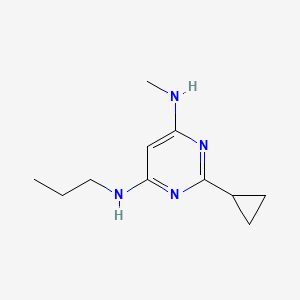
2-cyclopropyl-N4-methyl-N6-propylpyrimidine-4,6-diamine
Overview
Description
2-cyclopropyl-N4-methyl-N6-propylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Antiviral Activity
Compounds structurally related to 2-cyclopropyl-N4-methyl-N6-propylpyrimidine-4,6-diamine, particularly those with modifications on the pyrimidine ring, have been extensively studied for their potential medicinal applications. For instance, pyrimidine derivatives have shown marked inhibitory activity against various retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, highlighting their potential as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). These studies emphasize the relevance of pyrimidine derivatives in developing new therapeutic strategies against viral infections.
Chemical Synthesis and Molecular Design
The structural motif of cyclopropyl integrated into pyrimidine derivatives also plays a significant role in chemical synthesis and molecular design. Cyclopropyl groups are known for their unique chemical properties, including ring strain and the ability to participate in various chemical reactions, making them valuable in synthesizing novel compounds with potential biological activity. For example, the synthesis and evaluation of novel organosoluble poly(pyridine-imide) derivatives demonstrate the versatility of pyridine and related structures in creating materials with unique thermal, optical, and electrochemical properties, applicable in various technological domains (Liaw, Wang, & Chang, 2007).
Biochemical Pharmacology and Enzyme Interactions
The biochemical pharmacology of cyclopropyl and pyrimidine derivatives extends to their interactions with enzymes and biological pathways. Research into the enzyme-mediated activation of N6-substituted purine acyclic nucleoside phosphonates reveals insights into the metabolic activation and mechanism of action of these compounds, offering a basis for understanding how similar structures could be designed or modified for enhanced biological efficacy (Schinkmanová, Votruba, & Holý, 2006).
Material Science and Polymer Chemistry
In material science, the introduction of cyclopropyl and pyrimidine derivatives into polymers can significantly influence the materials' properties. Studies on new pyridine-containing polyimides illustrate how the incorporation of specific functional groups affects the thermal stability, electrochromic behavior, and protonation characteristics of these materials, making them suitable for advanced applications in electronics, optics, and as sensors (Wang, Liou, Liaw, & Huang, 2008).
Properties
IUPAC Name |
2-cyclopropyl-6-N-methyl-4-N-propylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-6-13-10-7-9(12-2)14-11(15-10)8-4-5-8/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSQPLJIQDBIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=C1)NC)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


